molecular formula C27H51N3NaO7P B12779964 Brincidofovir sodium CAS No. 496765-79-8

Brincidofovir sodium

Cat. No.: B12779964
CAS No.: 496765-79-8
M. Wt: 583.7 g/mol
InChI Key: CRDDLOITBKEPRN-UQIIZPHYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Brincidofovir sodium is synthesized through a series of chemical reactions starting from cidofovir. The synthesis involves conjugating cidofovir with a lipid molecule, specifically hexadecyloxypropyl, to form brincidofovir . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and ensure consistency in the product’s quality .

Chemical Reactions Analysis

Types of Reactions: Brincidofovir sodium undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, the active antiviral agent .

Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of cellular enzymes, while the phosphorylation reaction is facilitated by cellular kinases . These reactions occur under physiological conditions within the target cells.

Major Products Formed: The major products formed from these reactions are cidofovir and cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis, effectively stopping viral replication .

Properties

CAS No.

496765-79-8

Molecular Formula

C27H51N3NaO7P

Molecular Weight

583.7 g/mol

IUPAC Name

sodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinate

InChI

InChI=1S/C27H52N3O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32;/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32);/q;+1/p-1/t25-;/m0./s1

InChI Key

CRDDLOITBKEPRN-UQIIZPHYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)[O-].[Na+]

Origin of Product

United States

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